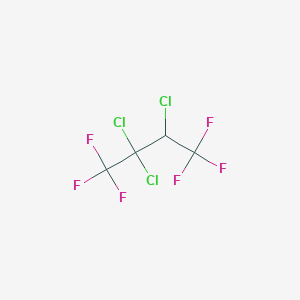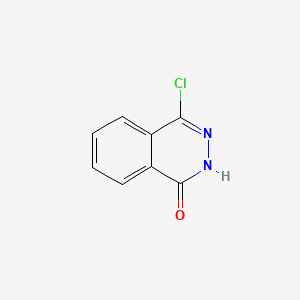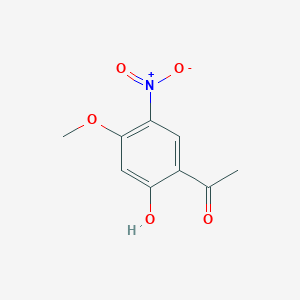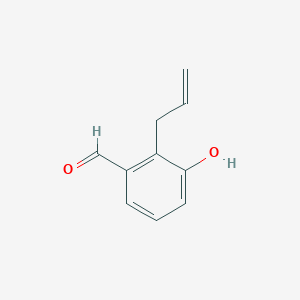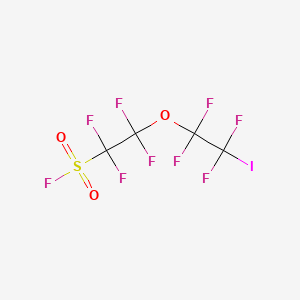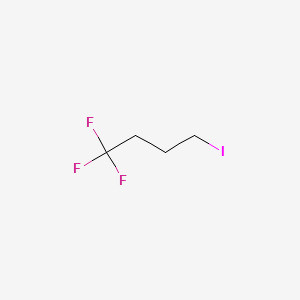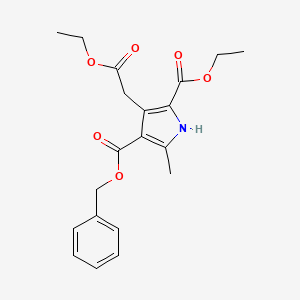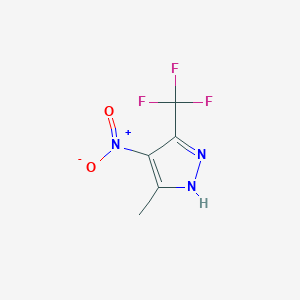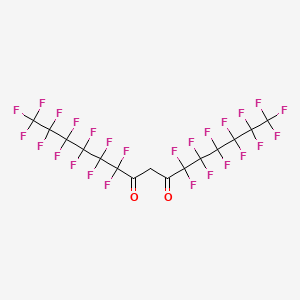
8H,8H-Perfluoropentadecane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H,8H-Perfluoropentadecane-7,9-dione is a fluorinated compound with the molecular formula C15H2F26O2 and a molecular weight of 708.13 g/mol.
Mechanism of Action
Target of Action
It is used in the preparation of transition metal perfluoroalkyl-derivatized β-diketonato complexes . These complexes often have various applications in catalysis, materials science, and biochemistry.
Biochemical Pathways
Given its use in the synthesis of transition metal complexes, it may indirectly influence various biochemical pathways depending on the specific complex formed .
Result of Action
Its role in the synthesis of transition metal complexes suggests it may have indirect effects on cellular processes, depending on the specific complex formed .
Preparation Methods
The synthesis of 8H,8H-Perfluoropentadecane-7,9-dione typically involves the fluorination of pentadecane derivatives under controlled conditions. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds. Industrial production methods may involve large-scale fluorination processes with stringent safety measures to handle the highly reactive fluorine gas.
Chemical Reactions Analysis
8H,8H-Perfluoropentadecane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the dione functional group into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, such as nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8H,8H-Perfluoropentadecane-7,9-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorinated compounds in biological systems.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and imaging agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
8H,8H-Perfluoropentadecane-7,9-dione can be compared with other similar fluorinated compounds, such as:
6H,6H-Perfluoroundecane-5,7-dione: Another fluorinated dione with a shorter carbon chain.
1H-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne: A fluorinated alkyne with different functional groups.
Nonafluoro-3,6-dioxaheptanoyl chloride: A fluorinated acid chloride with distinct reactivity.
The uniqueness of this compound lies in its specific combination of fluorinated groups and dione functionality, which imparts unique chemical and physical properties .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoropentadecane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H2F26O2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2(42)1-3(43)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPLPULMKIMOSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H2F26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379999 |
Source


|
| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-74-6 |
Source


|
| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


